molecular formula C10H22N2O B15320970 2-Methyl-5-morpholinopentan-2-amine

2-Methyl-5-morpholinopentan-2-amine

Cat. No.: B15320970
M. Wt: 186.29 g/mol
InChI Key: MWQWXIGXFVVPMM-UHFFFAOYSA-N
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Description

While direct and extensive academic research on 2-Methyl-5-morpholinopentan-2-amine is not widely published, its structural features—a primary amine and a morpholine (B109124) moiety—suggest a significant potential role in synthetic organic chemistry. The compound's utility can be inferred by understanding the chemical behavior of these constituent parts.

The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group. masterorganicchemistry.comwikipedia.org This unique combination imparts a range of advantageous physicochemical and metabolic properties to molecules that contain it, making it a "privileged structure" in drug design. nih.gov The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, which in turn makes the morpholine nitrogen less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. masterorganicchemistry.comwikipedia.org

Morpholine and its derivatives are extensively used as building blocks in the synthesis of a wide array of biologically active compounds, including antibiotics, anticancer agents, and antidepressants. nih.gove3s-conferences.orgtaylorandfrancis.com The morpholine moiety can enhance the aqueous solubility, metabolic stability, and pharmacokinetic profile of a drug candidate. nih.govtaylorandfrancis.com Furthermore, the morpholine ring is a versatile and readily accessible synthetic handle that can be easily introduced into a molecule. nih.govnih.gov

The synthesis of morpholines themselves has been a subject of extensive study, with various methods developed for their preparation and functionalization. nih.govorganic-chemistry.org Recent advancements have focused on greener and more efficient synthetic routes, such as the selective monoalkylation of primary amines. nih.govchemrxiv.orgchemrxiv.org

The academic significance of 2-Methyl-5-morpholinopentan-2-amine lies in its potential as a bifunctional synthetic precursor. The molecule possesses a reactive primary amine group and a tertiary morpholine nitrogen, offering multiple sites for chemical modification.

The primary amine is a versatile functional group that can undergo a wide range of chemical transformations. libretexts.org It can act as a nucleophile in reactions with electrophiles such as alkyl halides, acid chlorides, and carbonyl compounds. libretexts.org This reactivity allows for the introduction of various substituents and the construction of more complex molecular architectures. For instance, the primary amine can be acylated, alkylated, or used in the formation of imines and enamines, which are key intermediates in many organic syntheses.

The presence of the morpholine ring can influence the reactivity of the primary amine. The electron-withdrawing effect of the morpholine's oxygen atom can modulate the basicity and nucleophilicity of the distal primary amine, although this effect would be transmitted through the carbon chain. masterorganicchemistry.com The morpholine nitrogen itself is a tertiary amine and is generally less reactive than the primary amine. However, it can still participate in reactions such as N-alkylation to form quaternary ammonium (B1175870) salts. researchgate.net

Given the lack of specific research on 2-Methyl-5-morpholinopentan-2-amine, its potential as a synthetic precursor can be illustrated by examining the applications of other morpholine-containing compounds in synthesis. The following table presents examples of morpholine derivatives and their roles as synthetic precursors.

Compound NameApplication as a Synthetic Precursor
MorpholineUsed to generate enamines and as a building block for the synthesis of the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. masterorganicchemistry.comwikipedia.org
N-MethylmorpholineUsed as a base in organic synthesis. nih.gov
4-(2-Aminoethyl)morpholineA bifunctional molecule used in the synthesis of various derivatives due to its primary amine and morpholine moieties.

The structure of 2-Methyl-5-morpholinopentan-2-amine, with its primary amine and morpholine ring separated by a pentyl chain, makes it an interesting candidate for the synthesis of novel long-chain diamines with one tertiary morpholine nitrogen. Such compounds could find applications in materials science or as ligands in coordination chemistry. montclair.edu

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

2-methyl-5-morpholin-4-ylpentan-2-amine

InChI

InChI=1S/C10H22N2O/c1-10(2,11)4-3-5-12-6-8-13-9-7-12/h3-9,11H2,1-2H3

InChI Key

MWQWXIGXFVVPMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCN1CCOCC1)N

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 5 Morpholinopentan 2 Amine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-Methyl-5-morpholinopentan-2-amine provides a logical framework for identifying suitable starting materials. The primary disconnection points are the carbon-nitrogen bonds.

Disconnection of the C-N bond of the primary amine: This leads to a ketone precursor, 4-morpholinobutan-2-one , and a source for the 2-amino-2-methylpropyl group. A practical approach for this transformation is a reductive amination pathway.

Disconnection of the C-N bond of the morpholine (B109124) ring: This suggests an alkylation reaction between morpholine and a pentane (B18724) chain containing a primary amine and a suitable leaving group, such as 5-halo-2-methylpentan-2-amine .

Based on this analysis, the key precursors for the synthesis of 2-Methyl-5-morpholinopentan-2-amine are:

4-morpholinobutan-2-one

Nitroethane (as a precursor to the 2-aminopropyl group in a Henry reaction followed by reduction)

Morpholine

A 5-substituted-2-methylpentan-2-amine derivative (e.g., with a halide or tosylate leaving group)

Classical and Novel Synthetic Routes for 2-Methyl-5-morpholinopentan-2-amine

The synthesis of 2-Methyl-5-morpholinopentan-2-amine can be achieved through several established and innovative methods.

Reductive Amination Approaches

Reductive amination stands out as a highly efficient method for the formation of the target primary amine. google.comepo.org This approach typically involves the reaction of a ketone with an amine or an amine equivalent in the presence of a reducing agent. epo.org

A plausible route begins with the synthesis of the key intermediate, 4-morpholinobutan-2-one. This can be prepared via the alkylation of morpholine with 4-chlorobutan-2-one. The subsequent reaction of 4-morpholinobutan-2-one with a source of ammonia (B1221849) or a protected amine, followed by reduction, would yield the final product.

A more sophisticated variation involves a one-pot reaction where the ketone, an amine source, and the reducing agent are combined. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). google.comchemrxiv.org Catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel is also a viable method. epo.orgchemrxiv.org

Table 1: Hypothetical Reductive Amination Conditions

Amine Source Reducing Agent Solvent Temperature (°C)
Ammonia NaBH₃CN Methanol 25
Ammonium (B1175870) Acetate NaBH(OAc)₃ Dichloroethane 25

Amine Alkylation Strategies

Amine alkylation offers an alternative pathway to 2-Methyl-5-morpholinopentan-2-amine. google.comnih.gov This method involves the reaction of morpholine with a suitable alkyl halide or sulfonate ester bearing the 2-amino-2-methylpentyl moiety. A significant challenge in this approach is controlling the degree of alkylation, as the product amine can be more nucleophilic than the starting amine, leading to potential over-alkylation. nih.gov

To circumvent this issue, a common strategy is to use a large excess of the amine nucleophile (morpholine in this case) or to employ protecting groups on the primary amine of the alkylating agent. Cesium hydroxide (B78521) has been reported to promote selective N-monoalkylation of primary amines. chemrxiv.org

The synthesis of the required alkylating agent, such as 5-chloro-2-methylpentan-2-amine, would be a critical preliminary step. This could potentially be synthesized from 2-methyl-2-nitropentanoic acid derivatives.

Table 2: Potential Amine Alkylation Parameters

Alkylating Agent Base Solvent Temperature (°C)
5-chloro-2-methylpentan-2-amine K₂CO₃ Acetonitrile 80
5-bromo-2-methylpentan-2-amine Et₃N Tetrahydrofuran 60

Multi-Component Reactions Incorporating the Morpholine Ring

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to synthesizing complex molecules in a single step. organic-chemistry.org While no specific MCR for 2-Methyl-5-morpholinopentan-2-amine has been reported, the general principles of MCRs for morpholine synthesis could be adapted.

A hypothetical MCR could involve the reaction of an amino alcohol, an aldehyde, and an isocyanide, followed by cyclization to form the morpholine ring. However, the specific substitution pattern of the target molecule would require careful selection of the starting materials. For instance, a four-component reaction involving an appropriately substituted epoxide, an amine, an aldehyde, and a cyanide source could potentially construct the core structure in a convergent manner.

Reaction Condition Optimization and Yield Enhancement in 2-Methyl-5-morpholinopentan-2-amine Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-Methyl-5-morpholinopentan-2-amine. Key parameters to consider include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

For reductive amination , the pH of the reaction medium is critical. A slightly acidic environment is often necessary to facilitate imine formation without deactivating the amine nucleophile. nih.gov The choice of reducing agent also plays a significant role; for example, NaBH₃CN is effective at a pH where imine formation is favorable and does not readily reduce the starting ketone. google.com

In amine alkylation , the choice of base and solvent can significantly impact the reaction rate and selectivity. A non-nucleophilic base is preferred to avoid side reactions. Phase-transfer catalysts can be employed to enhance the reaction rate in biphasic systems. High-dilution techniques can also favor mono-alkylation by minimizing the concentration of the alkylating agent.

For all synthetic routes, purification of the final product is essential. Techniques such as distillation, chromatography, and crystallization would be employed to isolate 2-Methyl-5-morpholinopentan-2-amine in high purity.

Chemical Transformations and Derivatization of 2 Methyl 5 Morpholinopentan 2 Amine

Reactions Involving the Primary Amine Moiety of 2-Methyl-5-morpholinopentan-2-amine

The primary amine group in 2-Methyl-5-morpholinopentan-2-amine serves as a key site for a range of nucleophilic reactions, allowing for the introduction of diverse functional groups.

Acylation Reactions

The primary amine of 2-Methyl-5-morpholinopentan-2-amine can readily undergo acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. These reactions typically proceed in the presence of a base to neutralize the hydrogen halide byproduct. The steric hindrance around the primary amine, due to the adjacent gem-dimethyl groups, may necessitate slightly more forcing reaction conditions compared to unhindered primary amines.

Table 1: Representative Acylation Reactions

Acylating Agent Product
Acetyl Chloride N-(2-Methyl-5-morpholinopentan-2-yl)acetamide

Sulfonylation Reactions

In a similar fashion to acylation, the primary amine can be sulfonylated using sulfonyl chlorides to yield sulfonamides. These reactions are also typically carried out in the presence of a base. The resulting sulfonamides are generally stable compounds.

Table 2: Representative Sulfonylation Reactions

Sulfonylating Agent Product
Methanesulfonyl Chloride N-(2-Methyl-5-morpholinopentan-2-yl)methanesulfonamide

Urea (B33335) and Thiourea (B124793) Formation

The reaction of the primary amine with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Table 3: Urea and Thiourea Formation

Reagent Product
Phenyl Isocyanate 1-(2-Methyl-5-morpholinopentan-2-yl)-3-phenylurea

Imine and Enamine Formation

Condensation of the primary amine with aldehydes and ketones under acidic catalysis leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org The reaction is reversible, and water is typically removed to drive the equilibrium towards the product. libretexts.orglibretexts.org Due to the presence of α-hydrogens, the potential for subsequent tautomerization to enamines exists, although the imine is generally the major product for primary amines. The rate of imine formation is pH-dependent, with optimal rates often observed in weakly acidic conditions. libretexts.orglibretexts.org

Table 4: Representative Imine Formation Reactions

Carbonyl Compound Product (Imine)
Benzaldehyde N-(2-Methyl-5-morpholinopentan-2-yl)-1-phenylmethanimine

Functionalization Strategies of the Morpholine (B109124) Ring within 2-Methyl-5-morpholinopentan-2-amine Framework

The tertiary amine of the morpholine ring offers another site for chemical modification, primarily through reactions at the nitrogen atom.

N-Alkylation and N-Acylation of the Morpholine Nitrogen

The nitrogen atom of the morpholine ring can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a positive charge into the molecule. Similarly, N-acylation of the morpholine nitrogen can be achieved, though it is generally more challenging than the acylation of the primary amine due to the tertiary nature of the morpholine nitrogen.

Table 5: Morpholine Ring Functionalization

Reagent Product
Methyl Iodide 4-(4-Amino-4-methylpentyl)-4-methylmorpholin-4-ium iodide

Ring-Opening Reactions of the Morpholine Moiety

There is currently no available scientific literature or patented information describing the ring-opening reactions of the morpholine moiety specifically within the compound 2-Methyl-5-morpholinopentan-2-amine. Research into how this specific substituted pentanamine influences the reactivity of the morpholine ring towards cleavage is needed.

Analytical Techniques and Methodologies for Research on 2 Methyl 5 Morpholinopentan 2 Amine

Spectroscopic Methods for Structural Elucidation of 2-Methyl-5-morpholinopentan-2-amine in Research Contexts

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Methyl-5-morpholinopentan-2-amine. By probing the interactions of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2-Methyl-5-morpholinopentan-2-amine by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyl-5-morpholinopentan-2-amine would be predicted to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron density around the protons, with nearby electronegative atoms like nitrogen and oxygen causing a downfield shift.

Predicted ¹H NMR Data for 2-Methyl-5-morpholinopentan-2-amine

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
-C(CH₃)₂ ~1.1 Singlet 6H
-CH₂-CH₂-N ~1.5-1.7 Multiplet 2H
-CH₂-N(morpholine) ~2.4 Triplet 2H
Morpholine (B109124) -CH₂-N ~2.5 Triplet 4H
Morpholine -CH₂-O ~3.7 Triplet 4H

Note: The chemical shift of the amine protons (-NH₂) is highly variable and can be influenced by solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data for 2-Methyl-5-morpholinopentan-2-amine

Carbon Atom Predicted Chemical Shift (ppm)
-C(CH₃)₂ ~25
-C(CH₃)₂ ~50
-CH₂-CH₂-N ~22
-CH₂-N(morpholine) ~40
-CH₂-N(morpholine) ~58
Morpholine -C-N ~54

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), could be employed to definitively assign these proton and carbon signals and confirm the connectivity of the molecular fragments.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2-Methyl-5-morpholinopentan-2-amine. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the primary amine, the tertiary amine (morpholine), and the C-H and C-O bonds.

Predicted IR Absorption Bands for 2-Methyl-5-morpholinopentan-2-amine

Functional Group Predicted Absorption Range (cm⁻¹) Description
N-H Stretch (primary amine) 3300-3500 Two sharp to medium bands.
C-H Stretch (alkane) 2850-2960 Strong, sharp absorptions.
N-H Bend (primary amine) 1590-1650 Medium to strong band.
C-N Stretch (aliphatic amine) 1020-1250 Medium to weak absorptions.

The presence of two bands in the N-H stretching region would be a clear indicator of the primary amine (-NH₂) group. helixchrom.com The strong C-O stretching band is characteristic of the ether linkage within the morpholine ring.

Mass spectrometry (MS) provides crucial information about the molecular weight of 2-Methyl-5-morpholinopentan-2-amine and its fragmentation pattern upon ionization, which can be used to deduce its structure. For a mono-nitrogenous amine, the molecular ion peak (M+) is expected to have an odd nominal mass. nih.gov

The molecular weight of 2-Methyl-5-morpholinopentan-2-amine (C₁₀H₂₂N₂O) is 186.29 g/mol . Therefore, the molecular ion peak [M]⁺ would be observed at an m/z of 186.

The fragmentation of the molecular ion is a key feature of mass spectrometry. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. nih.govsielc.com In the case of 2-Methyl-5-morpholinopentan-2-amine, several characteristic fragmentation patterns can be predicted.

Predicted Mass Spectrometry Fragmentation for 2-Methyl-5-morpholinopentan-2-amine

m/z Predicted Fragment Ion Fragmentation Pathway
171 [M - CH₃]⁺ Loss of a methyl group from the gem-dimethyl group.
100 [CH₂=N⁺(CH₂CH₂)₂O] Cleavage of the bond between C4 and C5, with the charge retained on the morpholine-containing fragment.
86 [C₅H₁₂N]⁺ Cleavage of the bond between C4 and C5, with the charge retained on the pentan-2-amine fragment.

The observation of these key fragments would provide strong evidence for the proposed structure of 2-Methyl-5-morpholinopentan-2-amine.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring of 2-Methyl-5-morpholinopentan-2-amine

Chromatographic methods are essential for separating 2-Methyl-5-morpholinopentan-2-amine from starting materials, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity. These techniques are also invaluable for monitoring the progress of a chemical reaction.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, 2-Methyl-5-morpholinopentan-2-amine is amenable to GC analysis. However, the presence of the polar amine groups can lead to peak tailing on standard nonpolar GC columns due to interactions with active sites on the column material. labrulez.com Therefore, the use of a deactivated or a base-deactivated column, such as a Carbowax-Amine column, is recommended to achieve good peak shape and resolution. sigmaaldrich.com

GC can be used to:

Assess Purity: Determine the percentage purity of a sample of 2-Methyl-5-morpholinopentan-2-amine.

Monitor Reactions: Track the disappearance of starting materials and the appearance of the product over time.

When coupled with a mass spectrometer (GC-MS), this technique provides not only the retention time of the compound but also its mass spectrum, allowing for positive identification of the peak corresponding to 2-Methyl-5-morpholinopentan-2-amine and the characterization of any impurities.

High-performance liquid chromatography (HPLC) is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For a basic compound like 2-Methyl-5-morpholinopentan-2-amine, reversed-phase HPLC is a common approach.

Due to the hydrophilic nature of the molecule, a standard C18 column might provide limited retention. sielc.com The use of a mixed-mode column with both reversed-phase and ion-exchange characteristics could offer improved retention and separation. sielc.com Alternatively, the mobile phase can be modified with an ion-pairing agent or buffered at an acidic pH to ensure the amine groups are protonated, which can improve peak shape and retention.

HPLC can be utilized for:

Purity Determination: Quantifying the purity of the final product.

Preparative Chromatography: Isolating and purifying 2-Methyl-5-morpholinopentan-2-amine from a reaction mixture.

The coupling of HPLC with mass spectrometry (LC-MS) is a highly sensitive and specific technique. It provides retention time data from the HPLC and mass spectral data from the MS, enabling the confident identification and quantification of 2-Methyl-5-morpholinopentan-2-amine, even in complex matrices. For LC-MS analysis, a volatile mobile phase additive like formic acid would be used instead of non-volatile buffers like phosphate. sielc.com

Elemental Analysis for Empirical Formula Determination of 2-Methyl-5-morpholinopentan-2-amine

Elemental analysis is a cornerstone technique for determining the empirical formula of a compound, which provides the simplest whole-number ratio of atoms of each element present. This is achieved by combusting a small, precisely weighed sample of the substance in a stream of oxygen. The resulting combustion products, primarily carbon dioxide, water, and nitrogen oxides, are collected and measured. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen is typically determined by difference.

The molecular formula for 2-Methyl-5-morpholinopentan-2-amine is C10H22N2O. Based on this, the theoretical elemental composition can be calculated. A hypothetical elemental analysis of a pure sample of 2-Methyl-5-morpholinopentan-2-amine would be expected to yield results that closely align with these theoretical values, confirming the compound's empirical and molecular formula.

The process for determining the empirical formula from experimental data involves several steps:

Assume a 100 g sample, allowing the percentage composition values to be treated as masses in grams. libretexts.org

Convert the mass of each element to moles by dividing by its molar mass. libretexts.orgyoutube.com

Divide the mole value of each element by the smallest mole value obtained to find the simplest ratio. libretexts.orgyoutube.com

If the resulting ratios are not whole numbers, they are multiplied by the smallest integer that will convert them to whole numbers. libretexts.org

Table 1: Hypothetical Elemental Analysis Data for 2-Methyl-5-morpholinopentan-2-amine

ElementTheoretical Mass %Experimental Mass % (Hypothetical)
Carbon (C)64.47%64.45%
Hydrogen (H)11.90%11.92%
Nitrogen (N)15.04%15.01%
Oxygen (O)8.59%8.62%

The close correlation between the hypothetical experimental values and the theoretical mass percentages would provide strong evidence for the assigned molecular formula of C10H22N2O.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

The applicability of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the compound. nih.gov This is often the most challenging step in the process. nih.gov For a compound like 2-Methyl-5-morpholinopentan-2-amine, which may be a liquid or a low-melting solid at room temperature, crystallization might be achieved by techniques such as slow evaporation of a suitable solvent, or by cooling the neat liquid below its freezing point. iucr.org

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which are recorded by a detector. wikipedia.orgufl.edu This diffraction pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal.

Computational methods are then used to process the diffraction data and solve the "phase problem," which ultimately allows for the generation of a three-dimensional electron density map of the molecule. nih.govyoutube.com From this map, a detailed model of the molecular structure can be built and refined, providing precise atomic coordinates.

Should a crystalline form of 2-Methyl-5-morpholinopentan-2-amine be successfully analyzed by X-ray crystallography, the resulting data would definitively establish its molecular structure, including the conformation of the morpholine ring and the stereochemistry at the chiral centers, if present. The crystal structure of the related compound morpholine itself has been determined, revealing a chair conformation and hydrogen bonding interactions in the solid state. iucr.org Similar interactions could be anticipated in the crystal lattice of 2-Methyl-5-morpholinopentan-2-amine.

Computational and Theoretical Studies on 2 Methyl 5 Morpholinopentan 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis of 2-Methyl-5-morpholinopentan-2-amine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. mdpi.comnih.gov For 2-Methyl-5-morpholinopentan-2-amine, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which govern the molecule's reactivity and intermolecular interactions. mdpi.com

A typical approach involves geometry optimization of the molecule's structure to find its lowest energy conformation. Following this, properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. csmres.co.uk A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-Methyl-5-morpholinopentan-2-amine, the nitrogen and oxygen atoms of the morpholine (B109124) ring and the nitrogen of the amine group are expected to be electron-rich, indicating their potential role in chemical reactions.

Table 1: Theoretical Electronic Properties of 2-Methyl-5-morpholinopentan-2-amine (Illustrative Data)

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons, related to the ability to donate electrons.
LUMO Energy1.2 eVRepresents the energy of the lowest energy unoccupied orbitals, related to the ability to accept electrons.
HOMO-LUMO Gap7.7 eVA large gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment2.1 DA non-zero dipole moment indicates an uneven distribution of electron density, influencing solubility and intermolecular forces.
Electron Affinity-1.1 eVThe energy released when an electron is added to the molecule.
Ionization Potential6.4 eVThe energy required to remove an electron from the molecule.

Note: These values are hypothetical and serve to illustrate the types of data obtained from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations of 2-Methyl-5-morpholinopentan-2-amine

The flexibility of 2-Methyl-5-morpholinopentan-2-amine, arising from the rotation around its single bonds, allows it to adopt numerous conformations. ijpsr.comnih.gov Conformational analysis aims to identify the most stable of these arrangements, which are the ones most likely to be observed. ijpsr.com This is often achieved through systematic or stochastic searches of the conformational space, where the energy of each conformation is calculated using molecular mechanics or quantum chemical methods. nih.govnih.gov

For 2-Methyl-5-morpholinopentan-2-amine, the key dihedral angles are along the pentyl chain and the bond connecting the chain to the morpholine ring. Different rotations can lead to extended or more compact structures, which can have a significant impact on the molecule's physical properties and its ability to interact with other molecules.

Molecular dynamics (MD) simulations provide a deeper understanding of the molecule's dynamic behavior over time. ulisboa.pt By simulating the motion of all atoms in the molecule within a defined environment (e.g., in a solvent), MD can reveal how the molecule flexes, and how its conformation changes in response to thermal energy. ulisboa.ptulisboa.pt These simulations can help in understanding properties like the average shape of the molecule and the timescales of conformational changes.

Table 2: Relative Energies of Illustrative Conformers of 2-Methyl-5-morpholinopentan-2-amine

ConformerDescriptionRelative Energy (kcal/mol)
1Extended chain, anti-periplanar arrangement0.0 (Global Minimum)
2Gauche interaction in the pentyl chain+1.2
3Folded structure with proximity between the morpholine and amine groups+3.5
4High-energy eclipsed conformation+8.0

Note: The relative energies are hypothetical and represent a plausible energy landscape for a flexible molecule.

Reaction Pathway Predictions and Mechanistic Investigations Involving 2-Methyl-5-morpholinopentan-2-amine as a Reactant or Product

Computational chemistry is a powerful tool for predicting the course of chemical reactions and elucidating their mechanisms. catalysis.blogquantistry.comrsc.org For 2-Methyl-5-morpholinopentan-2-amine, a potential reaction of interest is the N-alkylation of the secondary amine in the morpholine ring or the primary amine at the end of the pentyl chain.

To study such a reaction, computational methods can be used to map out the potential energy surface connecting the reactants to the products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By comparing the activation energies for different possible reaction pathways, it is possible to predict which reaction is more likely to occur. rsc.org

For example, one could investigate the reaction of 2-Methyl-5-morpholinopentan-2-amine with an alkyl halide. The calculations would likely show that the primary amine is more sterically accessible and therefore might react faster than the more hindered secondary amine within the morpholine ring, although the relative basicities of the two nitrogen atoms would also play a crucial role.

Table 3: Hypothetical Activation Energies for a Reaction of 2-Methyl-5-morpholinopentan-2-amine

ReactionReactant NitrogenActivation Energy (kcal/mol)
N-methylation with methyl iodidePrimary amine15.2
N-methylation with methyl iodideMorpholine nitrogen18.5

Note: These are hypothetical values to illustrate how computational chemistry can be used to compare reaction pathways.

Molecular Modeling of Interactions with Theoretical Chemical Environments (e.g., Solvents, Catalysts)

The behavior of 2-Methyl-5-morpholinopentan-2-amine can be significantly influenced by its environment. Molecular modeling techniques can be used to simulate these interactions.

Solvent Effects: The conformation and reactivity of the molecule can change in different solvents. researchgate.netaip.org In a polar solvent like water, conformations that expose the polar amine and morpholine groups to the solvent will be favored. In a non-polar solvent, more compact, folded conformations might be more stable. These effects can be modeled using continuum solvent models or by explicitly including solvent molecules in a molecular dynamics simulation. nih.gov

Catalyst Interactions: If this molecule were to be used in a catalyzed reaction, understanding its interaction with the catalyst surface is crucial. mdpi.com For instance, if the molecule is hydrogenated over a metal catalyst, molecular modeling can be used to study how it adsorbs onto the catalyst surface. The calculations could reveal which parts of the molecule bind most strongly to the surface and how this binding affects the bonds within the molecule, providing insights into the catalytic mechanism.

Role of 2 Methyl 5 Morpholinopentan 2 Amine As a Synthetic Intermediate and Building Block

Precursor in Multi-Step Organic Syntheses

As a primary amine with a morpholine (B109124) moiety, 2-Methyl-5-morpholinopentan-2-amine possesses two key reactive sites. The primary amine could undergo a variety of transformations, such as acylation, alkylation, and reductive amination, to introduce new functional groups and build molecular complexity. The morpholine ring, a tertiary amine, is generally stable but could potentially be involved in reactions under specific conditions or act as a directing group. In a hypothetical multi-step synthesis, this compound could serve as an early-stage building block where the amine is first protected, followed by modification of other parts of the molecule, and then deprotection and further functionalization of the amine.

Scaffold for Diversity-Oriented Synthesis and Combinatorial Chemistry Libraries

Diversity-oriented synthesis (DOS) and combinatorial chemistry aim to rapidly generate large libraries of structurally diverse small molecules for high-throughput screening. The structure of 2-Methyl-5-morpholinopentan-2-amine, with its distinct amine and morpholine functionalities, makes it a potential scaffold for such libraries. By reacting the primary amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates), a library of compounds with varying substituents at this position could be generated. Further diversity could be introduced if the morpholine ring were to be opened or functionalized, although this is less common.

Utilization in the Synthesis of Chiral Compounds (if applicable for stereoselective transformations)

2-Methyl-5-morpholinopentan-2-amine is a chiral compound due to the stereocenter at the carbon atom bearing the primary amine and a methyl group. If this compound were available in an enantiomerically pure form, it could be used as a chiral building block in the synthesis of enantiomerically pure target molecules. The stereocenter could influence the stereochemical outcome of reactions at nearby functional groups, a process known as stereoselective transformation. It could also be used as a chiral auxiliary, a group that is temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction and is later removed.

Future Research Directions in the Synthetic Chemistry of 2 Methyl 5 Morpholinopentan 2 Amine

Exploration of Novel Catalytic Approaches for its Synthesis and Derivatization

The development of novel catalytic systems is a cornerstone of modern organic synthesis. For 2-Methyl-5-morpholinopentan-2-amine, research into new catalysts could lead to more efficient and selective synthetic routes and enable the creation of a diverse range of derivatives.

Key Research Objectives:

C-N Bond Formation: The formation of carbon-nitrogen bonds is a fundamental process in the synthesis of amines. nih.govrsc.org Research into transition-metal-catalyzed C-N bond formation, such as using nickel hydride catalysis, could offer milder and more efficient routes. rsc.orgnih.gov

Asymmetric Catalysis: Given the chiral nature of 2-Methyl-5-morpholinopentan-2-amine, the development of asymmetric catalytic methods is crucial for the selective synthesis of a single enantiomer.

Derivatization: Novel catalysts can be employed to selectively functionalize the primary amine, the morpholine (B109124) ring, or the hydrocarbon backbone, leading to a library of new compounds with potentially diverse biological activities. The morpholine moiety, in particular, is a versatile scaffold in medicinal chemistry. researchgate.netnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. acs.orgthieme-connect.com The synthesis of 2-Methyl-5-morpholinopentan-2-amine and its derivatives is well-suited for this technology.

Key Research Objectives:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of 2-Methyl-5-morpholinopentan-2-amine could enable safer, more efficient, and scalable production. researchgate.netmorressier.comrsc.org

Automated Synthesis: Integrating the flow synthesis with automated platforms can accelerate the drug discovery process by enabling high-throughput synthesis and screening of derivatives. youtube.com

Process Optimization: Flow chemistry allows for rapid optimization of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.gov

Table 2: Advantages of Flow Chemistry for the Synthesis of 2-Methyl-5-morpholinopentan-2-amine

FeatureBenefit in Flow Chemistry
Enhanced Safety Smaller reaction volumes minimize risks associated with exothermic reactions or hazardous reagents.
Precise Control Accurate control over temperature, pressure, and residence time leads to improved reproducibility and selectivity. nih.gov
Scalability Seamless scaling from laboratory to production scale by extending the operation time or using parallel reactors.
Automation Integration with automated systems allows for high-throughput synthesis and optimization. youtube.commanufacturingchemist.com

Potential for Functional Material Synthesis Through Derivatization Strategies

The presence of two amine functionalities and a morpholine ring makes 2-Methyl-5-morpholinopentan-2-amine an attractive building block for the synthesis of functional materials. e3s-conferences.org

Key Research Objectives:

Polymer Synthesis: The diamine nature of the molecule allows it to be used as a monomer in the synthesis of polyamides, polyimides, and other polymers. researchgate.netresearchgate.net These materials could have applications in areas such as high-performance plastics and biomedical devices.

Surface Modification: The amine groups can be used to graft the molecule onto surfaces, modifying their properties for applications in areas like biocompatible coatings or sensors.

Supramolecular Chemistry: The molecule's ability to form hydrogen bonds and coordinate with metal ions makes it a candidate for the construction of complex supramolecular architectures.

Advanced Spectroscopic and Computational Characterization Techniques.

As a novel compound, a thorough characterization of 2-Methyl-5-morpholinopentan-2-amine using a combination of advanced spectroscopic and computational methods is essential.

Key Research Objectives:

Spectroscopic Analysis: A comprehensive spectroscopic analysis, including 1H NMR, 13C NMR, and mass spectrometry, is necessary to confirm the structure and purity of the synthesized compound. libretexts.orglibretexts.orgpressbooks.pub Infrared spectroscopy can be used to identify the characteristic N-H stretching of the primary amine. spectroscopyonline.com

Computational Modeling: Computational chemistry can provide valuable insights into the molecule's three-dimensional structure, conformational preferences, and electronic properties. researchgate.netmdpi.comresearchgate.net This information can aid in understanding its reactivity and potential interactions with biological targets. mdpi.com

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) spectroscopy will be crucial for determining the absolute configuration of the chiral center and studying the stereochemical outcomes of asymmetric syntheses.

Q & A

Q. Key Variables :

ParameterImpact on Yield
TemperatureHigher temps (80–100°C) favor alkylation but risk side reactions.
Solvent polarityPolar aprotic solvents (e.g., DMF) improve nucleophilicity of morpholine.
CatalystPd/C or Raney Ni enhances reductive amination efficiency.

Methodological Note : Optimize stoichiometry (1:1.2 amine:halide ratio) and monitor intermediates via TLC or GC-MS to minimize impurities .

How can spectroscopic and chromatographic techniques resolve structural ambiguities in 2-Methyl-5-morpholinopentan-2-amine derivatives?

Basic Research Focus
Characterization requires a combination of:

  • ¹H/¹³C NMR : Identify morpholine ring protons (δ 3.6–3.8 ppm) and methyl groups (δ 1.2–1.4 ppm). Compare with PubChem data for validation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., C₁₀H₂₁N₂O⁺ = 209.1654) .
  • X-ray crystallography : Resolve stereochemical uncertainties in crystalline derivatives .

Advanced Tip : Use 2D NMR (COSY, HSQC) to assign coupling between morpholine and adjacent methyl groups, critical for distinguishing regioisomers .

What computational strategies are effective for predicting the biological activity of 2-Methyl-5-morpholinopentan-2-amine?

Q. Advanced Research Focus

  • Molecular docking : Simulate interactions with dopamine/norepinephrine transporters (DAT/NET) using AutoDock Vina. Morpholine’s oxygen may form hydrogen bonds with Asp75 in DAT .

  • Molecular Dynamics (MD) : Tools like GROMACS assess conformational stability in lipid bilayers. Parameters include:

    Simulation ParameterValue
    Force fieldCHARMM36
    Temperature310 K
    Duration100 ns

Data Interpretation : Compare binding free energies (ΔG) of 2-Methyl-5-morpholinopentan-2-amine vs. analogs to prioritize in vitro testing .

How should researchers address contradictions in reported pharmacological data for morpholine-containing amines?

Advanced Research Focus
Common discrepancies arise from:

  • Receptor subtype selectivity : Use radioligand binding assays (e.g., ³H-WIN35428 for DAT) to clarify off-target effects .
  • Metabolic stability : Compare half-lives in hepatic microsomes (human vs. rodent) to explain species-specific activity .

Q. Resolution Workflow :

Replicate studies under standardized conditions (pH 7.4, 37°C).

Validate purity via HPLC (≥98% by area normalization) .

Apply multivariate analysis to isolate confounding variables (e.g., solvent choice) .

What strategies enhance the enantiomeric resolution of 2-Methyl-5-morpholinopentan-2-amine for chiral pharmacology studies?

Q. Advanced Research Focus

  • Chiral chromatography : Use Chiralpak IA-3 columns with hexane:isopropanol (90:10) mobile phase. Retention times vary by 2–3 minutes for enantiomers .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru) during reductive amination for >90% ee .

Analytical Validation : Circular dichroism (CD) spectra at 220–260 nm confirm enantiopurity .

How does the morpholine ring influence the compound’s solubility and bioavailability?

Q. Basic Research Focus

  • LogP calculation : Morpholine reduces lipophilicity (predicted LogP = 1.2 vs. 2.5 for non-morpholine analogs) .
  • Solubility testing : Use shake-flask method in PBS (pH 7.4): ~15 mg/mL solubility due to hydrogen-bonding capacity .

Advanced Consideration : Co-crystallization with cyclodextrins improves oral bioavailability in preclinical models .

What are the best practices for stability studies of 2-Methyl-5-morpholinopentan-2-amine under varying storage conditions?

Q. Basic Research Focus

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for:

    Degradation ProductLikelihood
    Oxidation byproductsHigh (morpholine ring)
    Hydrolysis productsModerate
  • Storage recommendations : Lyophilized powder at -20°C in amber vials minimizes photodegradation .

How can researchers mitigate toxicity risks during in vivo studies of 2-Methyl-5-morpholinopentan-2-amine?

Q. Advanced Research Focus

  • Acute toxicity screening : Start with zebrafish models (LC₅₀ determination) before rodent trials .
  • Metabolite profiling : Use LC-QTOF-MS to identify hepatotoxic metabolites (e.g., N-oxidized morpholine) .
  • Dose optimization : Apply allometric scaling from in vitro IC₅₀ values (e.g., 10–50 mg/kg in mice) .

What role does 2-Methyl-5-morpholinopentan-2-amine play in studying neurotransmitter reuptake mechanisms?

Q. Advanced Research Focus

  • In vitro uptake assays : Incubate with synaptosomes (rat prefrontal cortex) and ³H-dopamine. Compare inhibition potency (IC₅₀) to cocaine .
  • Electrophysiology : Patch-clamp recordings reveal effects on presynaptic Ca²⁺ currents linked to vesicle release .

Q. Advanced Research Focus

  • Prodrug design : Esterify the amine group with pivaloyloxymethyl to enhance membrane permeability .
  • Fluorination : Introduce CF₃ at the pentan-2-yl chain to prolong metabolic half-life (t₁/₂ from 2.1 to 4.3 hours) .

Validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify improvement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.